molecular formula C24H33NO B12590023 N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline CAS No. 636580-63-7

N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline

Cat. No.: B12590023
CAS No.: 636580-63-7
M. Wt: 351.5 g/mol
InChI Key: SDVDTLIFODYNLI-UHFFFAOYSA-N
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Description

N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is an organic compound with a complex structure that includes an aniline core substituted with dibutyl groups and a methoxymethylphenyl ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with dibutyl bromide to form N,N-dibutylaniline. This intermediate is then subjected to a Heck reaction with 2-(methoxymethyl)phenyl ethylene to introduce the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon may be used to facilitate the Heck reaction, and purification steps like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for halogenation.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Ethyl-substituted aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxymethylphenyl group can enhance its binding affinity to certain molecular targets, while the dibutyl groups may influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}amine: Similar structure but lacks the aniline core.

    N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}benzene: Similar structure but lacks the amino group.

Uniqueness

N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline is unique due to the presence of both the aniline core and the methoxymethylphenyl ethenyl moiety, which confer distinct chemical and biological properties

Properties

CAS No.

636580-63-7

Molecular Formula

C24H33NO

Molecular Weight

351.5 g/mol

IUPAC Name

N,N-dibutyl-3-[2-[2-(methoxymethyl)phenyl]ethenyl]aniline

InChI

InChI=1S/C24H33NO/c1-4-6-17-25(18-7-5-2)24-14-10-11-21(19-24)15-16-22-12-8-9-13-23(22)20-26-3/h8-16,19H,4-7,17-18,20H2,1-3H3

InChI Key

SDVDTLIFODYNLI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=CC(=C1)C=CC2=CC=CC=C2COC

Origin of Product

United States

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